![molecular formula C11H23ClN2O2 B11766396 tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group, which provides steric hindrance, and its piperidinyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(3S)-piperidin-3-yl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the selective protection and deprotection of amino groups .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal choice for multi-step synthesis .
Medicine: In medicinal chemistry, it is used in the development of drug candidates. The piperidinyl moiety is a common structural motif in many drugs, and the carbamate group provides a means to modify the pharmacokinetic properties of these molecules .
Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates. Its versatility and reactivity make it a valuable tool in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with amines. This linkage is resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions . The piperidinyl moiety can interact with various molecular targets, depending on the specific application .
Comparison with Similar Compounds
- tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride
- N-Boc-ethylenediamine
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride .
Uniqueness: tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is unique due to its combination of a tert-butyl group and a piperidinyl moiety. This combination provides both steric hindrance and chemical reactivity, making it a versatile compound in organic synthesis. Its stability under various conditions and ease of removal make it a preferred choice for protecting amines in complex synthetic routes .
Properties
Molecular Formula |
C11H23ClN2O2 |
|---|---|
Molecular Weight |
250.76 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
InChI Key |
CBRRGUNRAMGNLO-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
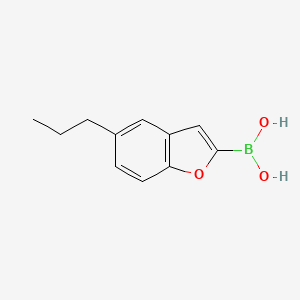
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
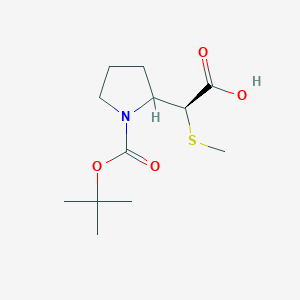
![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
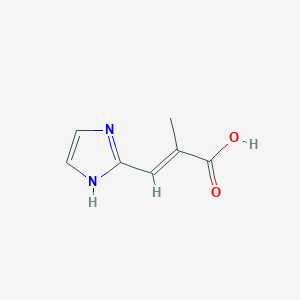
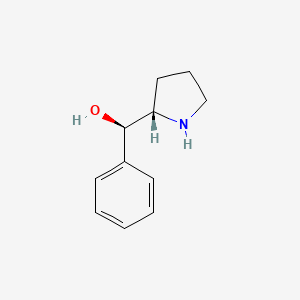
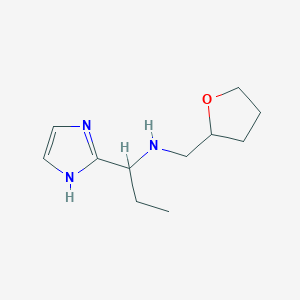

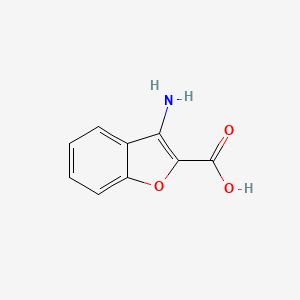
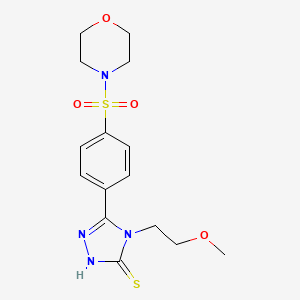
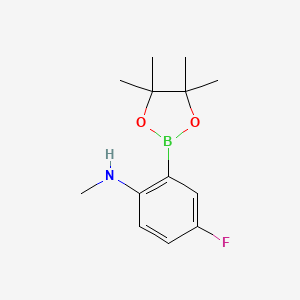
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
